4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group and a methyl group The compound also contains a tetrahydropyrazolo[1,5-a]pyridine moiety, which is a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzene sulfonamide derivative, followed by the introduction of the ethoxy and methyl groups. The tetrahydropyrazolo[1,5-a]pyridine moiety is then synthesized separately and coupled with the benzene sulfonamide derivative.
Preparation of Benzene Sulfonamide Derivative:
Introduction of Ethoxy and Methyl Groups: The ethoxy group can be introduced via an etherification reaction, while the methyl group can be added through a Friedel-Crafts alkylation.
Synthesis of Tetrahydropyrazolo[1,5-a]pyridine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step is the coupling of the tetrahydropyrazolo[1,5-a]pyridine moiety with the benzene sulfonamide derivative, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial and anti-inflammatory properties.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used to study the effects of sulfonamide derivatives on biological systems.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tetrahydropyrazolo[1,5-a]pyridine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-phenylbenzenesulfonamide
- 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-phenylbenzenesulfonamide
Uniqueness
The uniqueness of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide lies in its specific substitution pattern and the presence of the tetrahydropyrazolo[1,5-a]pyridine moiety. This structure imparts unique chemical and biological properties, making it distinct from other sulfonamide derivatives.
Biological Activity
4-Ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a chemical compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly due to the presence of the tetrahydropyrazolo moiety, which has been associated with diverse pharmacological activities.
- Molecular Formula : C17H23N3O3S
- Molecular Weight : 349.4 g/mol
- CAS Number : 2034589-55-2
Biological Activity Overview
The biological activity of this compound can be explored through its interactions with various biological targets and its pharmacological effects. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .
Anti-inflammatory Effects
The tetrahydropyrazolo moiety is known to inhibit certain enzymes involved in inflammatory pathways. Compounds with similar structures have demonstrated dual inhibition of COX-2 and soluble epoxide hydrolase (sEH), leading to reduced inflammation in animal models. For example, a related compound showed an IC50 value of 0.004 µM against p38α MAPK, a key player in inflammatory responses .
Antitumor Activity
Pyrazole derivatives are increasingly recognized for their antitumor potential. They have been reported to inhibit critical pathways associated with cancer cell proliferation. Specifically, compounds targeting BRAF(V600E) and EGFR have shown promise in preclinical studies . The structural characteristics of this compound suggest it may have similar effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications on the pyrazole and sulfonamide groups can significantly influence biological activity. For instance:
- The presence of ethoxy and methyl groups enhances solubility and bioavailability.
- Variations in the tetrahydropyrazolo structure can lead to improved binding affinities for target proteins involved in inflammatory and tumorigenic processes .
Case Studies
- Anti-inflammatory Study : A study involving a series of pyrazole derivatives demonstrated their ability to reduce edema in animal models significantly more than standard treatments like celecoxib .
- Antimicrobial Evaluation : In vitro assays against common pathogens revealed that compounds related to this compound possess promising antibacterial properties .
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-23-17-8-7-15(10-13(17)2)24(21,22)19-12-14-11-18-20-9-5-4-6-16(14)20/h7-8,10-11,19H,3-6,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFUHGENIKQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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